2-Naphthyl sulfate

Description

Historical Context and Evolution of Research

Early academic interest in 2-Naphthyl sulfate (B86663) was rooted in the broader study of naphthalene (B1677914) metabolism. Naphthalene, a polycyclic aromatic hydrocarbon (PAH), was identified as a compound that undergoes extensive biotransformation in the body. Initial studies focused on identifying the products of this metabolism, revealing that naphthalene is first oxidized by cytochrome P450 (CYP) enzymes to form epoxides, which are then converted to various metabolites, including naphthols. nih.gov

Subsequent research established that these naphthol intermediates, specifically 1-naphthol (B170400) and 2-naphthol (B1666908), undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. oup.comnih.gov One of these key pathways is sulfation, catalyzed by sulfotransferase (SULT) enzymes, which leads to the formation of naphthyl sulfates. ebi.ac.ukebi.ac.uk Studies in the late 20th century began to characterize this process in more detail, using animal models to understand how compounds like 2-naphthol are metabolized into their sulfate and glucuronide conjugates in different tissues, such as the intestinal mucosa. nih.gov These foundational studies demonstrated that the rate of metabolism and the resulting metabolite profile, including the formation of 2-Naphthyl sulfate, could vary significantly depending on the tissue and the route of administration. nih.gov The evolution of analytical techniques, particularly fluorometric assays and later, high-performance liquid chromatography-mass spectrometry (HPLC-MS), enabled more sensitive and precise quantification of 2-Naphthyl sulfate, paving the way for its use in modern biochemical and toxicological research. ebi.ac.ukoup.com

Current Significance in Chemical Biology and Biochemistry

The contemporary relevance of 2-Naphthyl sulfate in chemical biology and biochemistry is multifaceted. A primary area of significance is its application as a biomarker for human exposure to naphthalene. oup.comnih.gov Naphthalene is classified as a potential carcinogen and is widespread in the environment, making exposure assessment crucial for public health. oup.com As a major, readily detectable urinary metabolite, 2-Naphthyl sulfate serves as a reliable indicator of naphthalene uptake. oup.com Recent research has focused on the precise quantification of its isomeric ratio with 1-naphthyl sulfate to refine exposure assessments, as the toxicity of the parent naphthols can differ. oup.com

In enzymology, 2-Naphthyl sulfate and its precursor, 2-naphthol, are pivotal tools for studying the activity and kinetics of sulfotransferase enzymes. ebi.ac.ukebi.ac.uk Phenol (B47542) sulfotransferases (PST), a subset of SULTs, are crucial for detoxifying phenolic xenobiotics and modulating the activity of endogenous signaling molecules. Researchers use 2-naphthol as a substrate in assays to measure PST activity in various tissue preparations and to investigate the inhibitory effects of other compounds. ebi.ac.uk For example, studies have shown that pyridoxal-5-phosphate (PLP), a ubiquitous cofactor, can potently inhibit phenol sulfotransferase, with kinetic analyses revealing a progressive loss of activity during the catalysis of 2-naphthol sulfation. ebi.ac.uk The compound is also used to characterize newly discovered SULT enzymes, such as those identified in organisms like Caenorhabditis elegans, to determine their substrate specificity and potential biological roles in detoxification or signaling. ebi.ac.uk

Overview of Key Research Areas

Academic investigation into 2-Naphthyl sulfate is concentrated in several key research areas:

Metabolism and Xenobiotic Detoxification: A significant body of research focuses on the metabolic pathways that produce 2-Naphthyl sulfate. Studies investigate the enzymatic processes involved, from the initial oxidation of naphthalene by cytochrome P450 isoforms (like CYP3A4 for 2-naphthol production) to the final sulfation step by SULTs. ebi.ac.uknih.gov Research in this area compares metabolic rates and pathways across different species and tissues, such as the liver and intestinal mucosa, revealing compartmentalization of drug metabolism. nih.govnih.gov

Biomonitoring and Toxicology: This research area utilizes 2-Naphthyl sulfate as a biomarker to assess human exposure to naphthalene. oup.com Studies involve developing advanced analytical methods (e.g., HPLC-MS) to accurately measure levels of 2-Naphthyl sulfate and its isomer, 1-naphthyl sulfate, in biological samples like urine. oup.comnih.gov This research is critical for understanding the extent of environmental exposure and its potential health implications. oup.com

Enzymology and Enzyme Inhibition: 2-Naphthyl sulfate and its precursor are instrumental in the field of enzymology. 2-Naphthol is widely used as a model substrate for assaying the activity of phenol sulfotransferases. ebi.ac.uk These studies are crucial for characterizing enzyme kinetics, understanding mechanisms of enzyme inhibition, and screening for potential drug interactions. ebi.ac.uk The development of sensitive fluorometric assays for the quantitation of the product, 2-Naphthyl sulfate, has been a key enabler of this research. ebi.ac.uk

Environmental Microbiology: In environmental science, research explores the biodegradation of naphthalene and related compounds by microorganisms under various conditions. For instance, studies on sulfate-reducing enrichment cultures have investigated the anaerobic degradation of 2-methylnaphthalene, a related compound. asm.orgnih.gov While this research focuses on different derivatives, it contributes to the broader understanding of how naphthalenic structures are broken down in anoxic environments, a field where sulfated intermediates can play a role. nih.gov

Data Tables

Table 1: Chemical Properties of 2-Naphthyl sulfate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | naphthalen-2-yl hydrogen sulfate | nih.gov |

| Molecular Formula | C₁₀H₈O₄S | nih.gov |

| Molecular Weight | 224.23 g/mol | nih.gov |

| CAS Number | 13146-59-3 | nih.gov |

| ChEBI ID | CHEBI:167215 | ebi.ac.uknih.gov |

| PubChem CID | 74428 | nih.gov |

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| 2-Naphthyl sulfate | 2-Naphthol sulfate | The primary subject of this article; a metabolite of naphthalene. nih.gov |

| Naphthalene | --- | A polycyclic aromatic hydrocarbon and environmental pollutant; the parent compound. oup.com |

| 2-Naphthol | beta-Naphthol | The direct precursor to 2-Naphthyl sulfate; a Phase I metabolite of naphthalene. nih.gov |

| 1-Naphthol | alpha-Naphthol | An isomer of 2-naphthol and a major metabolite of naphthalene. nih.gov |

| 1-Naphthyl sulfate | --- | The sulfated conjugate of 1-naphthol; an isomer of 2-Naphthyl sulfate. oup.comnih.gov |

| Pyridoxal-5-phosphate | PLP | An enzyme cofactor shown to inhibit phenol sulfotransferase. ebi.ac.uk |

| 2-Methylnaphthalene | --- | A related compound studied for its anaerobic degradation by bacteria. asm.orgnih.gov |

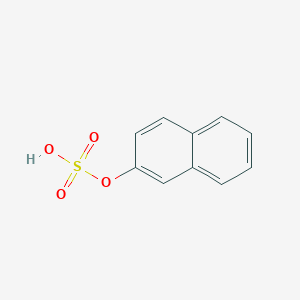

Structure

3D Structure

Properties

CAS No. |

13146-59-3 |

|---|---|

Molecular Formula |

C10H8O4S |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

naphthalen-2-yl hydrogen sulfate |

InChI |

InChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) |

InChI Key |

HXEZIDSFDHEIIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O |

Other CAS No. |

1733-89-7 |

Pictograms |

Irritant |

Related CAS |

1733-89-7 (potassium salt) |

Synonyms |

2-naphthol sulfate 2-naphthyl sulfate 2-naphthyl sulfate, potassium salt 2-naphthyl sulfate, sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemical Synthesis of 2-Naphthyl Sulfate (B86663)

The synthesis of 2-Naphthyl sulfate is a critical process for obtaining this substrate for various research applications, including its use in sulfatase enzyme assays. ontosight.ai

Conventional Synthetic Routes (e.g., from 2-Naphthol (B1666908) and sulfurylating agents)

The primary and most conventional method for synthesizing 2-Naphthyl sulfate begins with the precursor 2-Naphthol. ontosight.aigoogle.com The synthesis typically involves the sulfonation of 2-Naphthol. google.com This reaction is often carried out using a sulfurylating agent such as chlorosulfonic acid. ontosight.ai The process involves reacting 2-Naphthol with the sulfurylating agent, followed by a neutralization step. ontosight.ai For instance, after the initial reaction with chlorosulfonic acid, the resulting product is neutralized with potassium hydroxide (B78521) to yield the potassium salt of 2-Naphthyl sulfate. ontosight.ai This salt can then be purified through crystallization to obtain the final product. ontosight.ai

Another approach involves the sulfonation of 2-Naphthol with sulfuric acid. google.com This method can sometimes lead to the formation of by-products such as Schaeffer salt and G-salt. google.com The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the desired 2-Naphthyl sulfate. For example, sulfonation with 96.5% sulfuric acid can be performed at a temperature of 8-10°C for 3.5 hours. google.com

| Precursor | Sulfurylating Agent | Neutralizing Agent | Final Product |

| 2-Naphthol | Chlorosulfonic Acid | Potassium Hydroxide | 2-Naphthyl sulfate, potassium salt |

| 2-Naphthol | Sulfuric Acid | - | 2-Naphtholsulfoacids |

Synthesis of Isomeric Naphthyl Sulfates for Comparative Studies

In research, particularly in metabolic and toxicological studies, it is often necessary to distinguish between isomers of a compound. Naphthalene (B1677914), for instance, can be metabolized to both 1-Naphthol (B170400) and 2-Naphthol, which are subsequently sulfated to form 1-Naphthyl sulfate and 2-Naphthyl sulfate, respectively. researchgate.netjst.go.jp The ability to synthesize and differentiate between these isomers is crucial for accurate exposure assessment and understanding their distinct biological activities. researchgate.net

Recent studies have focused on the successful organic synthesis of both 1-Naphthyl sulfate and 2-Naphthyl sulfate. researchgate.net This allows for the development of analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to separate and quantify the isomeric ratio in biological samples like human urine. researchgate.net The synthesis of these isomeric standards is a key step in refining biomonitoring techniques for naphthalene exposure. researchgate.net

Design and Synthesis of Modified Naphthyl Sulfate Probes

To enhance the detection and quantification of enzyme activity, particularly sulfatases, modified versions of 2-Naphthyl sulfate have been designed and synthesized. These probes often incorporate chromogenic or fluorogenic moieties that produce a detectable signal upon enzymatic cleavage.

Chromogenic and Fluorogenic Variants for Enzymatic Assays (e.g., 6-Bromo-2-naphthyl sulfate, DDAO-sulfate)

6-Bromo-2-naphthyl sulfate is a prominent example of a chromogenic substrate used for the determination of sulfatase activity. vulcanchem.com Its synthesis involves the sulfation of 6-Bromo-2-naphthol. vulcanchem.com The sulfation can be achieved using agents like sulfur trioxide, chlorosulfonic acid, or sulfamic acid under controlled conditions. vulcanchem.com The resulting 6-Bromo-2-naphthyl sulfate is particularly useful for both quantitative and qualitative measurements of steroid sulfatase activity. vulcanchem.com The detection mechanism relies on the enzymatic hydrolysis of the sulfate group, liberating 6-bromo-2-naphthol. vulcanchem.com This product can then be coupled with a diazonium salt, such as Fast Blue salt, to form a colored azo dye, which can be measured spectrophotometrically. vulcanchem.com

DDAO (9H-(1,3-Dichloro-9,9-dimethylacridin-2-one)) based probes represent a class of fluorogenic substrates. While the direct synthesis of DDAO-sulfate is not detailed in the provided context, substrates derived from DDAO are known for their excellent properties in enzymatic assays. thermofisher.com These substrates are generally water-soluble, have low Michaelis constants (Km), and exhibit high turnover rates. thermofisher.com Upon enzymatic action, the highly fluorescent DDAO product is released. A significant advantage of DDAO-based substrates is the large spectral separation between the substrate and the fluorescent product, which simplifies detection and reduces background interference. thermofisher.com

| Probe | Type | Detection Principle | Application |

| 6-Bromo-2-naphthyl sulfate | Chromogenic | Enzymatic hydrolysis releases 6-bromo-2-naphthol, which forms a colored product with a diazonium salt. vulcanchem.com | Determination of sulfatase activity. vulcanchem.com |

| DDAO-sulfate | Fluorogenic | Enzymatic hydrolysis releases the highly fluorescent DDAO molecule. thermofisher.com | Sensitive enzymatic assays. thermofisher.com |

Enzymatic Biotransformation and Mechanistic Investigations

2-Naphthyl Sulfate (B86663) as a Substrate for Sulfatase Enzymes

2-Naphthyl sulfate serves as a key substrate in the study of sulfatase enzymes (also known as arylsulfatases), which catalyze the hydrolysis of sulfate esters. Its distinct structure allows for detailed investigation into enzyme kinetics, specificity, and active site architecture.

Kinetic and Mechanistic Studies of Sulfate Ester Hydrolysis

The hydrolysis of aryl sulfate esters like 2-naphthyl sulfate by sulfatases is a well-documented process. Many sulfatases, from bacteria to humans, utilize a unique catalytic mechanism involving a post-translationally modified amino acid residue, Cα-formylglycine (FGly), within their active site. nih.govresearchgate.netethz.ch This FGly residue contains an aldehyde hydrate, which acts as the key nucleophile to attack the sulfur atom of the sulfate ester, leading to the cleavage of the O-S bond and the release of the alcohol (2-naphthol) and an inorganic sulfate ion. nih.gov

Kinetic investigations reveal that the hydrolysis of 2-naphthyl sulfate can be rapid and is often used in assays to measure sulfatase activity. biosynth.comacs.org For example, studies using the sulfatase from Helix pomatia show that the β-isomer (2-naphthyl sulfate) is hydrolyzed much more readily than the α-isomer (1-naphthyl sulfate), indicating that steric factors play a significant role in the reaction rate. sigmaaldrich.comnih.gov The benzene (B151609) ring adjacent to the sulfate group in the α-position appears to create steric hindrance, impeding the enzyme's access to the hydrolysis site. nih.gov While specific kinetic parameters can vary widely depending on the enzyme source and conditions, the use of related substrates like 6-bromo-2-naphthyl sulfate has proven effective for the quantitative and qualitative measurement of steroid sulfatase activity. vulcanchem.com

Substrate Specificity and Affinity of Various Sulfatases

The affinity and specificity of sulfatases for 2-naphthyl sulfate differ significantly across various biological sources, highlighting the diverse evolutionary adaptations of these enzymes.

The sulfatase from the mollusk Helix pomatia is a well-characterized microbial enzyme that demonstrates marked regiospecificity and substrate preference. abmole.comscientificlabs.ie It hydrolyzes β-naphthyl sulfate at a significantly higher rate than α-naphthyl sulfate. scientificlabs.iescientificlabs.iekrackeler.comsigmaaldrich.com At a pH of 7.8, 2-naphthyl sulfate is readily hydrolyzed, while its α-isomer undergoes no significant hydrolysis. sigmaaldrich.comnih.gov This pronounced specificity makes the enzyme a useful tool for the preparative separation of naphthol isomers. nih.gov The enzyme is also capable of hydrolyzing other aryl sulfates, such as p-nitrocatechol sulfate and various ortho- and para-substituted phenyl sulfates. biosynth.comscientificlabs.ie

In mammals, the biotransformation landscape is more complex. While many enzymes are classified as sulfatases, others from different families exhibit sulfatase activity as a secondary function. A prominent example is the Human Theta Class Glutathione (B108866) Transferase T2-2 (hGSTT2-2), which, in addition to its primary role in glutathione conjugation, possesses a distinct sulfatase activity. mdpi.comnih.gov

Crystal structure analysis of hGSTT2-2 has revealed a novel, purpose-built sulfate-binding pocket within its active site, which is completely buried. nih.gov Studies using the model substrate 1-menaphthyl sulfate, an isomer of 2-naphthyl sulfate, show that the enzyme can cleave the sulfate group. mdpi.comnih.gov The enzyme displays a random kinetic mechanism characterized by a slow product release, which is the rate-limiting step of the reaction. nih.gov This suggests a catalytic efficiency that may reflect a more ancestral form of the enzyme. nih.gov

Substrate Specificity of Selected Sulfatases

| Enzyme | Source | Preferred Substrate(s) | Key Findings |

|---|---|---|---|

| Sulfatase (Type H-1/H-2) | Helix pomatia (mollusk) | β-Naphthyl sulfate, p-Nitrocatechol sulfate | Exhibits high regiospecificity; hydrolyzes β-naphthyl sulfate much faster than α-naphthyl sulfate. nih.govabmole.comscientificlabs.iescientificlabs.ie |

| Glutathione Transferase T2-2 (GSTT2-2) | Human | 1-Menaphthyl sulfate, Cumene hydroperoxide | Possesses a secondary sulfatase activity with a dedicated sulfate-binding pocket. mdpi.comnih.gov |

| Arylsulfatase / Steroid Sulfatase | Mammalian | 6-Bromo-2-naphthyl sulfate, Steroid sulfates | 6-Bromo-2-naphthyl sulfate is an effective substrate for assaying activity. vulcanchem.com |

Mutational Analysis of Sulfatase Active Sites (e.g., Sulfate Binding Pockets)

To elucidate the structural basis for substrate binding and catalysis, mutational analysis of sulfatase active sites has been performed. Studies on hGSTT2-2 have been particularly insightful. The crystal structure identified three conserved arginine residues (Arg107, Arg239, and Arg242) that are crucial to the formation and accessibility of the sulfate-binding pocket. nih.gov

Site-directed mutagenesis experiments, where these residues were individually replaced with alanine (B10760859), revealed their specific roles in the sulfatase reaction with the model substrate 1-menaphthyl sulfate:

Arg107: Mutation to alanine had a significant detrimental effect on the sulfatase reaction, indicating its critical role in binding and/or catalysis. nih.gov Further studies suggest Arg107 is crucial for the activation and proper orientation of glutathione in the ternary complex. nih.gov

Arg239: Surprisingly, mutating this residue to alanine resulted in an increase in activity, which was attributed to a reduction in the enzyme's stability. This suggests that Arg239's primary function is to maintain the structural architecture of the active site. nih.gov

Arg242: Mutation of this residue caused only a small reduction in sulfatase activity, suggesting it plays a more peripheral role, possibly related to substrate entry into the binding pocket. nih.gov

These findings, supported by electrostatic calculations and docking studies, propose that these arginine residues facilitate electrostatic substrate recognition and correctly position the aryl sulfate within the active site for catalysis. nih.gov

Mutational Analysis of the hGSTT2-2 Sulfate-Binding Pocket

| Residue | Mutation | Effect on Sulfatase Activity (with 1-Menaphthyl Sulfate) | Proposed Role |

|---|---|---|---|

| Arg107 | Ala | Significantly decreased | Crucial for substrate binding, GSH activation, and catalysis. nih.govnih.gov |

| Arg239 | Ala | Increased | Maintains the structural architecture of the active site. nih.gov |

| Arg242 | Ala | Slightly decreased | Contributes to substrate entry into the binding pocket. nih.gov |

Formation of 2-Naphthyl Sulfate by Sulfotransferase Enzymes

The formation of 2-naphthyl sulfate occurs through sulfonation, a major Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. taylorandfrancis.com These enzymes transfer a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. taylorandfrancis.comnih.gov

In the case of 2-naphthyl sulfate, the acceptor substrate is 2-naphthol (B1666908). Phenol (B47542) sulfotransferases (PSTs), a subclass of SULTs, are responsible for this reaction. Assays have been developed to quantify the activity of these enzymes by measuring the rate of 2-naphthyl sulfate formation from 2-naphthol. researchgate.netebi.ac.uk A sensitive fluorometric assay, for instance, directly quantitates the product, 2-naphthyl sulfate, allowing for the study of enzyme kinetics in various cell and tissue preparations. researchgate.netebi.ac.uk This enzymatic conversion increases the water solubility of the parent compound, facilitating its excretion. While some bacterial arylsulfate sulfotransferases can catalyze the reverse reaction, transferring the sulfonate group from 2-naphthyl sulfate to other acceptors, the primary pathway for its formation in eukaryotes is via the PAPS-dependent SULTs. oup.com

Biological Activity and Metabolic Significance of Sulfate Conjugates

Sulfation significantly alters the physicochemical properties of a molecule, most notably by increasing its hydrophilicity. portlandpress.com This modification generally reduces the biological activity of the parent compound. portlandpress.com However, the introduction of a sulfate group can also enhance certain properties.

Studies on various polysaccharides have shown that sulfation can significantly improve their antioxidant and radical scavenging activities. mdpi.comzju.edu.cn For instance, the ability to scavenge hydroxyl radicals and ABTS radicals has been observed to increase with the degree of sulfation in some polysaccharides. mdpi.comtandfonline.com This enhanced activity is attributed to the electron-withdrawing nature of the sulfate groups. zju.edu.cn Conversely, some studies have found that for certain compounds and specific radical scavenging assays, sulfation may lead to a decrease in activity. arabjchem.orgmdpi.com A study comparing the radical scavenging effects of 1-naphthol (B170400), 2-naphthol, and their sulfate conjugates found that the sulfated forms, 1-naphthyl sulfate and 2-naphthyl sulfate, exhibited radical scavenging activity, although the parent naphthols were more potent in some assays. jst.go.jp

2-Naphthyl sulfate is a known metabolite of naphthalene (B1677914) and 2-naphthol in humans and other mammals. jst.go.jpiarc.fr Following exposure to naphthalene, it is metabolized in the liver by cytochrome P450 enzymes to form 1-naphthol and 2-naphthol. jst.go.jp These naphthols then undergo further phase II metabolism, including sulfation, to form their respective sulfate conjugates. jst.go.jp

2-Naphthyl sulfate, along with other metabolites like glucuronide conjugates, is excreted in the urine. nih.govnih.gov The presence and levels of 1- and 2-naphthyl sulfate in urine are used as biomarkers for assessing exposure to naphthalene. nih.govresearchgate.net In most species, 2-amino-1-naphthyl sulfate is a predominant metabolite of 2-naphthylamine. iarc.fr The formation of 2-naphthyl sulfate is a key step in the detoxification and elimination of naphthalene from the body.

Advanced Analytical and Detection Methodologies

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental tools for studying the kinetics of enzymes that metabolize 2-naphthyl sulfate (B86663). These methods rely on the change in optical properties upon the enzymatic conversion of a substrate into a product.

Quantitative Enzyme Assays for Sulfatases

Sulfatases, particularly arylsulfatases, catalyze the hydrolysis of sulfate esters. Assays using 2-naphthyl sulfate as a substrate are well-established for quantifying sulfatase activity. In these assays, the non-fluorescent 2-naphthyl sulfate is enzymatically hydrolyzed to 2-naphthol (B1666908), which is a fluorescent compound. The rate of 2-naphthol formation, and thus the sulfatase activity, can be monitored by measuring the increase in fluorescence over time.

Additionally, colorimetric methods have been developed. For instance, the liberated 2-naphthol can be coupled with a diazonium salt to produce a colored azo dye, which can be quantified by spectrophotometry. This principle is also applied in histochemical staining to localize enzyme activity in tissues. For example, arylsulfatase activity in cell extracts of Mycobacterium fortuitum has been localized on electrophoretic gels using beta-naphthyl sulfate as the substrate. google.com

A variety of artificial substrates are used to measure arylsulfatase activity. Besides 2-naphthyl sulfate, these include p-nitrocatechol sulfate and p-nitrophenyl sulfate, which release colored products upon hydrolysis. mdpi.comresearchgate.net

Quantitative Enzyme Assays for Sulfotransferases

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate like 2-naphthol. The product of this reaction is 2-naphthyl sulfate.

A sensitive and rapid fluorometric assay has been developed for quantifying phenol (B47542) sulfotransferase activity using 2-naphthol as the substrate. researchgate.netnih.govvcu.edu The formation of the product, 2-naphthyl sulfate, is measured fluorometrically. researchgate.netresearchgate.net This method is applicable to both crude cell or tissue homogenates and purified enzyme preparations. researchgate.netresearchgate.net

To overcome the issue of product inhibition by PAP (3'-phosphoadenosine-5'-phosphate), a PAPS-regenerating system can be employed in a colorimetric assay. nih.govscienceopen.com In this system, the enzyme SULT1A1 catalyzes the synthesis of 2-naphthyl sulfate from 2-naphthol and PAPS. nih.govscienceopen.com Simultaneously, p-nitrophenyl sulfate is used to regenerate PAPS from PAP, a reaction that also produces p-nitrophenol. nih.govscienceopen.com The amount of p-nitrophenol can then be quantified colorimetrically, providing an indirect measure of the sulfotransferase activity. nih.govscienceopen.com Radiometric assays using [³⁵S]PAPS as the sulfate donor are also a common method for measuring sulfotransferase activity with 2-naphthol as the acceptor. nih.gov

Comparison of Assay Sensitivity and Specificity Using Different Probes

The choice of substrate probe is critical for the sensitivity and specificity of an enzyme assay. While 2-naphthyl sulfate and its precursor 2-naphthol are effective, other probes have been developed and compared.

One of the most common fluorogenic substrates for arylsulfatases is 4-methylumbelliferyl sulfate (MUS). pnas.org However, a major drawback of MUS is that its fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), has a pKa of 7.8. pnas.org Since many sulfatases have an acidic pH optimum, the assay must be stopped by adding a base to achieve maximum fluorescence, making continuous monitoring difficult. pnas.org

To address this, other fluorogenic probes have been developed. For example, DDAO-sulfate (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-sulfate) is a substrate that, upon hydrolysis, produces a fluorophore with a pKa of 5.0, allowing for continuous assays at acidic pH. pnas.org Comparative studies have shown DDAO-sulfate to be a more sensitive substrate for a variety of sulfatases compared to p-nitrophenyl sulfate (p-NPS) and 4-MUS. pnas.org For instance, the Kₘ value for DDAO-sulfate with sulfatase from Aerobacter aerogenes was found to be 164 ± 14 μM, significantly lower than that for p-NPS (1,800 ± 120 μM) and 4-MUS (700 ± 160 μM), indicating a higher affinity of the enzyme for DDAO-sulfate. pnas.org

In a comparison of DDAO-sulfate with p-NPS, 4-MUS, and 5-bromo-4-chloro-3-indolyl sulfate (X-Sulf) for detecting sulfatase activity in mycobacterial lysates, DDAO-sulfate was able to reveal over 45 fluorescent bands at a concentration of 25 μM. pnas.orgpnas.org In contrast, X-Sulf (10 mM) showed six bands, 4-MUS (1 mM) produced 20 bands, and p-NPS (10 mM) revealed only four bands. pnas.orgpnas.org This demonstrates the superior sensitivity of DDAO-sulfate in this application. pnas.orgpnas.org

The specificity of these probes can also vary. For instance, the mycobacterial sulfatase AtsB can hydrolyze both DDAO-sulfate and another probe, resorufin-sulfate, but not 3-O-methylfluorescein-sulfate (MFS). nih.gov This differential specificity can be exploited to develop probes with improved selectivity for particular sulfatase enzymes. nih.gov

| Probe | Enzyme Type | Detection Method | Key Features |

| 2-Naphthyl sulfate | Sulfatase | Fluorometric/Colorimetric | Product (2-naphthol) is fluorescent or can be derivatized to a colored compound. google.com |

| 2-Naphthol | Sulfotransferase | Fluorometric/Colorimetric | Used with PAPS; can be part of a PAPS-regenerating system. researchgate.netnih.govscienceopen.com |

| 4-Methylumbelliferyl sulfate (4-MUS) | Sulfatase | Fluorometric | Common probe, but requires alkaline pH for maximal fluorescence of product. pnas.org |

| p-Nitrophenyl sulfate (p-NPS) | Sulfatase | Colorimetric | Product (p-nitrophenol) is colored. pnas.org |

| DDAO-sulfate | Sulfatase | Fluorometric | Allows for continuous assay at acidic pH; highly sensitive. pnas.org |

| 6-Bromo-2-naphthyl sulfate | Sulfatase | Colorimetric | Used in in-gel assays; hydrolysis product can be coupled to form a colored dye. google.com |

Chromatographic and Mass Spectrometric Approaches

For complex biological samples, the high selectivity and sensitivity of chromatography combined with mass spectrometry are indispensable for the accurate analysis of 2-naphthyl sulfate and its isomers.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Isomeric Differentiation

Naphthalene (B1677914) is metabolized to both 1-naphthol (B170400) and 2-naphthol, which are subsequently sulfated to form 1-naphthyl sulfate and 2-naphthyl sulfate. researchgate.net Differentiating between these isomers is crucial for precise exposure assessment. HPLC coupled with mass spectrometry (HPLC-MS) is the method of choice for this purpose.

Researchers have successfully synthesized and separated the 1- and 2-naphthyl sulfate isomers. researchgate.net The distinct retention times of the isomers on an HPLC column, combined with their specific mass-to-charge ratios determined by the mass spectrometer, allow for their unambiguous identification and quantification. researchgate.netnih.govresearchgate.net This analytical approach has been applied to quantify the isomeric ratio of naphthyl sulfate in human urine samples, providing a more refined assessment of naphthalene exposure. researchgate.net

Applications in Biomonitoring Research Methodologies (Focus on detection of 2-naphthyl sulfate as a biomarker)

2-Naphthyl sulfate, typically measured as 2-naphthol in urine after enzymatic hydrolysis of the conjugates, is a validated biomarker for occupational and environmental exposure to naphthalene. nih.govnih.govijcom.org Biomonitoring studies rely on robust analytical methods to accurately quantify these biomarkers in biological matrices like urine.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for this application. publisso.denih.gov These methods involve several steps: enzymatic hydrolysis of the sulfate and glucuronide conjugates using enzymes like β-glucuronidase/arylsulfatase to release free 2-naphthol, followed by extraction, derivatization (for GC-MS), and finally, instrumental analysis. publisso.denih.gov

Studies on workers exposed to naphthalene have shown a significant correlation between the levels of airborne naphthalene and the post-shift urinary concentrations of 1- and 2-naphthol. nih.govijcom.org For example, in one study, post-shift urine concentrations of 2-naphthol ranged from 4 to 1135 µg/L in exposed workers. nih.gov The development of sensitive LC-MS/MS methods allows for the direct measurement of conjugated metabolites, including naphthyl sulfate, without the need for the hydrolysis step, simplifying the analytical workflow. nih.govresearchgate.net

| Analytical Method | Sample Preparation | Analytes Measured | Application |

| HPLC-MS | Synthesis of standards | 1-Naphthyl sulfate, 2-Naphthyl sulfate | Isomeric ratio determination in urine. researchgate.net |

| GC-MS | Enzymatic hydrolysis, extraction, silylation | 1,2-Dihydroxynaphthalene, 1-Naphthol, 2-Naphthol | Biomonitoring of naphthalene exposure. publisso.de |

| HPLC-MS/MS | Enzymatic hydrolysis, extraction | 1-Naphthol, 2-Naphthol | Biomonitoring of naphthalene exposure. nih.gov |

| LC-MS/MS | Dilution, protein precipitation | Naphthol glucuronide, Naphthol sulfate | Direct measurement of conjugated metabolites in urine. nih.govresearchgate.net |

Electrophoretic Techniques for Enzyme Profiling

Electrophoretic techniques are powerful analytical methods used to separate and identify enzymes based on their physical and chemical properties, such as size, charge, and isoelectric point. When combined with activity-based staining, these methods allow for the specific visualization of enzyme isoforms within a complex biological sample. For the profiling of arylsulfatases, 2-naphthyl sulfate and its derivatives serve as key chromogenic substrates in a technique known as zymography.

Zymography, or in-gel activity staining, enables the detection of enzymatic activity directly within the gel matrix following electrophoretic separation. In this method, a protein mixture is first separated under non-denaturing (native) conditions, which preserves the enzyme's catalytic function. After electrophoresis, the gel is incubated with a substrate solution containing 2-naphthyl sulfate. At the specific locations within the gel where arylsulfatase enzymes are present, they catalyze the hydrolysis of 2-naphthyl sulfate, cleaving the sulfate group to release 2-naphthol.

To visualize the enzyme's position, a coupling agent, typically a diazonium salt like Fast Blue B Salt, is included in the incubation solution or added subsequently. ottokemi.comstainsfile.comsigmaaldrich.com This salt reacts with the enzymatically liberated 2-naphthol to form an insoluble, colored azo dye. The dye precipitates at the site of enzyme activity, producing a distinct band that marks the position of the active arylsulfatase. This allows for the creation of unique zymograms, or activity profiles, which can be characteristic for a given species or tissue. asm.org

Research has demonstrated the utility of this approach in microbiology. For instance, arylsulfatase isozymes from various species within the Mycobacterium fortuitum complex were successfully characterized using this technique. asm.org Cell extracts were subjected to both agarose (B213101) and polyacrylamide gel electrophoresis, and the arylsulfatase activity was localized using beta-naphthyl sulfate as the substrate, generating unique zymogram patterns for M. fortuitum, M. peregrinum, and M. chelonei. asm.org

The principles of this technique are summarized in the table below.

Table 1: Zymography Technique for Arylsulfatase Detection

| Feature | Description |

|---|---|

| Technique | Zymography (In-gel enzyme activity assay) |

| Enzyme Class | Arylsulfatase (EC 3.1.6.1) wikipedia.org |

| Electrophoresis | Native Polyacrylamide or Agarose Gel Electrophoresis |

| Substrate | 2-Naphthyl sulfate (or beta-naphthyl sulfate) asm.org |

| Principle | Arylsulfatase hydrolyzes 2-naphthyl sulfate into 2-naphthol and a sulfate ion. |

| Detection | The liberated 2-naphthol is coupled with a diazonium salt (e.g., Fast Blue B Salt) to form an insoluble, colored precipitate at the site of enzyme activity. ottokemi.comhimedialabs.comgenaxxon.com |

| Application | Generation of unique enzyme activity profiles (zymograms) for species characterization. asm.org |

While effective, the use of naphthyl-based chromogenic substrates can require significant incubation time. In one study comparing sulfatase profiling methods in mycobacteria, detecting sulfate ester hydrolysis using the substrate 6-bromo-2-naphthyl sulfate required an overnight incubation. pnas.orgnih.gov This contrasts sharply with newer fluorogenic substrates, which can reveal sulfatase activity bands within minutes. pnas.orgnih.gov

The following table presents a comparison based on these research findings.

Table 2: Comparison of Substrates for In-Gel Sulfatase Detection

| Substrate Type | Example Substrate | Detection Time | Notes |

|---|---|---|---|

| Chromogenic | 6-Bromo-2-naphthyl sulfate | Hours to Overnight pnas.orgnih.gov | Forms a colored precipitate with a coupling agent. |

| Fluorogenic | DDAO-sulfate | < 15 minutes nih.govpnas.org | Hydrolysis produces a fluorescent compound detectable with a scanner. |

In addition to gel-based methods, advanced techniques like capillary electrophoresis (CE) can be employed for enzyme analysis. whiterose.ac.ukmdpi.com CE offers high resolution and rapid analysis times for separating a substrate from its product, allowing for precise quantification of enzyme kinetics. whiterose.ac.uk

Molecular Modeling and Structural Biology of Interactions

Computational Approaches to Enzyme-Substrate Recognition

Computational methods are instrumental in elucidating the nuanced interactions between 2-naphthyl sulfate (B86663) and enzyme active sites. These in silico techniques allow for the prediction and analysis of binding modes and energetic landscapes that are often difficult to capture through experimental means alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-naphthyl sulfate, docking simulations are used to explore its interactions within the active sites of various enzymes.

For instance, studies involving enzymes like human cytosolic branched-chain aminotransferase (hBCATc) and microsomal cytochrome P450 family 1 enzymes (2HI4) have utilized molecular docking to understand substrate and inhibitor binding. scielo.brijsrp.org In these simulations, the 3D structure of the protein is prepared, often by removing water molecules beyond a certain distance from the active site and optimizing hydrogen bond networks. scielo.br A grid is then generated around the active site, defining the space where the ligand, in this case, a naphthyl-containing compound, can be docked. scielo.br The docking algorithm then samples various conformations and orientations of the ligand within this grid and scores them based on a force field, which estimates the binding affinity. scielo.br The results, including docking scores, hydrogen bonds, and pi-pi stacking interactions, are analyzed to determine the most likely binding modes. scielo.br

In a study on β4GalT7, molecular docking simulations were performed to understand how different xyloside acceptors, including those with naphthyl moieties, bind to the enzyme. rsc.org These simulations revealed that the acceptor binding site is a shallow pocket that accommodates the xylose portion, while the larger aglycon, such as the naphthyl group, extends towards the enzyme's surface, often interacting with aromatic residues like Y179 through face-to-face π-stacking. rsc.org

The active site of acetylcholinesterase (AChE), a key enzyme in neurotransmission, is another well-studied target for docking simulations. mdpi.com The active site gorge of AChE is approximately 20 Å deep and contains a catalytic triad (B1167595) (Ser203, Glu334, His447) and a peripheral anionic site. mdpi.com Docking studies with various inhibitors have shown interactions with both of these sites, highlighting the importance of specific amino acid residues in ligand binding. mdpi.com

Table 1: Key Amino Acid Residues in Enzyme Active Sites Interacting with Naphthyl-Containing Ligands

| Enzyme | Interacting Residues | Type of Interaction | Reference |

| Human Cytosolic Branched Chain Aminotransferase (hBCATc) | Not specified for 2-naphthyl sulfate, but generally involves hydrogen bonds and pi-pi interactions with active site residues. | Hydrogen Bonding, Pi-Pi Stacking | scielo.br |

| Cytochrome P450 1A2 (2HI4) | ILE A 117, THR A 118, SER A 122, PHE A 125, ASN A 257, etc. | Not specified for 2-naphthyl sulfate, but involves a compact, closed active site. | ijsrp.org |

| β4GalT7 | Y179 | Face-to-face π-stacking | rsc.org |

| Acetylcholinesterase (AChE) | Tyr337, Trp86, Asp74, Tyr341, Tyr72, Thr83 | π-π interactions, Hydrogen Bonding | mdpi.com |

This table is generated based on docking studies of various naphthyl-containing compounds with the respective enzymes and may not be exclusive to 2-Naphthyl sulfate.

Beyond static docking, understanding the conformational dynamics of both the ligand and the enzyme is crucial for a complete picture of their interaction. Molecular dynamics (MD) simulations provide a way to observe the time-evolution of a molecular system, revealing flexibility and conformational changes that can influence binding. nih.govutoronto.ca

The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. acs.org Isothermal titration calorimetry (ITC) is an experimental technique used to measure these thermodynamic parameters directly. acs.org Computational methods, such as grid inhomogeneous solvation theory (GIST), can complement these experiments by calculating contributions to the solvation entropy. acs.org

Studies on protein-ligand binding have shown that even small changes in ligand stereochemistry can lead to significant differences in binding enthalpy and entropy, a phenomenon known as enthalpy-entropy compensation. acs.org For example, research on galectin-3C complexes demonstrated that while the binding free energies for two diastereomers were nearly equal, their enthalpic and entropic contributions were markedly different. acs.org NMR relaxation experiments and MD simulations can further probe the conformational entropy of the protein upon ligand binding. acs.org

The energetics of excimer formation in molecules containing two naphthalene (B1677914) units have been studied, revealing that the process is thermodynamically favorable with a negative enthalpy of formation. core.ac.uk The binding energy for these interactions can be influenced by the surrounding solvent and the protonation state of the molecule. core.ac.uk

Table 2: Thermodynamic Parameters of Binding for Selected Systems

| System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) | Reference |

| R-galectin-3C complex | - | - | - | acs.org |

| S-galectin-3C complex | - | - | - | acs.org |

| ΔΔ(R-S) | -1.9 ± 0.1 | -5 ± 1 | 3 ± 1 | acs.org |

| Ni(II)-PLSC complex with HSA | -26.3 to -32.8 | 170.5 | - | mdpi.com |

| Ni(II)-PLSC complex with DNA | -16.2 to -25.8 | 270.4 | - | mdpi.com |

Note: The data for galectin-3C complexes represent the difference between two diastereomers. The data for the Ni(II)-PLSC complex is provided for illustrative purposes of binding energetics.

Structural Elucidation of 2-Naphthyl Sulfate and its Complexes

Determining the three-dimensional structure of 2-naphthyl sulfate and its complexes with biomolecules is fundamental to understanding its function at an atomic level.

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystal, a three-dimensional map of electron density can be generated, revealing the positions of atoms and the nature of their chemical bonds. wikipedia.org

While a crystal structure for 2-naphthyl sulfate itself was not found in the search results, X-ray crystallography has been successfully applied to determine the structures of numerous related compounds, including other naphthyl derivatives and sulfate-containing complexes. mdpi.comresearchgate.net For instance, the crystal structure of (E)-4-(1-naphthylvinyl)pyridine has been solved, providing insights into intramolecular rotations and intermolecular interactions. researchgate.net

In the absence of experimental crystal structures, theoretical methods can be employed to predict the structure of 2-naphthyl sulfate. Quantum chemical methods, such as density functional theory (DFT), can be used to optimize the geometry of the molecule and calculate various properties. mdpi.comacs.org

Future Directions and Emerging Research Paradigms

Development of Novel 2-Naphthyl Sulfate-Based Chemical Probes for Cellular and Molecular Research

The development of specialized chemical probes is a cornerstone of modern cellular and molecular research, and the 2-naphthyl sulfate (B86663) scaffold presents a versatile platform for creating such tools. Future research is directed towards designing and synthesizing novel probes that can detect and quantify the activity of sulfatases—enzymes that cleave sulfate groups—with high sensitivity and specificity in complex biological environments. nih.gov These enzymes are implicated in a range of physiological and pathological processes, including hormone regulation and cancer progression, making them important targets for investigation. nih.gov

One promising avenue is the creation of fluorogenic or chromogenic probes. In this design, the 2-naphthyl sulfate moiety acts as a substrate for a target sulfatase. Cleavage of the sulfate group by the enzyme would release 2-naphthol (B1666908) or a derivative, leading to a measurable change in fluorescence or color. This "turn-on" mechanism allows for real-time monitoring of enzyme activity within living cells and tissues.

A related approach involves phosphorescent probes, such as 6-bromo-2-naphthyl sulfate, which has been studied for its ability to probe the accessibility of heme groups in proteins. nih.gov The phosphorescence properties of such molecules can be quenched upon interaction with specific biological targets. nih.gov By modifying the 2-naphthyl sulfate structure, researchers can develop probes to investigate various molecular interactions and microenvironments within the cell. The key characteristics of these probes are their ability to provide dynamic information about biological processes non-invasively.

Table 1: Characteristics of 2-Naphthyl Sulfate-Based Chemical Probes

| Probe Type | Principle of Detection | Potential Application | Key Advantages |

|---|---|---|---|

| Fluorogenic | Enzymatic cleavage of the sulfate group releases a fluorescent 2-naphthol derivative, causing an increase in fluorescence intensity ("turn-on" signal). | Real-time imaging and quantification of sulfatase activity in living cells; high-throughput screening for sulfatase inhibitors. | High sensitivity; provides real-time kinetic data. |

| Chromogenic | Enzymatic cleavage releases a chromophore, resulting in a visible color change. | In vitro enzyme assays; adaptable for plate-based screening formats. | Simple detection with standard spectrophotometers; cost-effective. |

| Phosphorescent | The probe's phosphorescence is altered (e.g., quenched) upon interaction with a specific biological target or environment. | Studying protein structure and accessibility nih.gov; probing specific molecular interactions within cells. | Long lifetime of the excited state allows for time-gated measurements, reducing background fluorescence. |

| Affinity-Based | The probe is designed to bind specifically to the active site of sulfatases or other target proteins, often incorporating a reporter tag or a reactive group for covalent labeling. | Identifying and isolating specific sulfatases from complex mixtures; proteomic profiling of enzyme activity. | High specificity for target enzymes; enables identification and characterization of unknown enzymes. |

The design of these probes requires a deep understanding of structure-activity relationships to ensure high specificity for the target enzyme and to minimize off-target effects. Future developments will likely focus on creating probes with improved photophysical properties, such as longer emission wavelengths to reduce cellular autofluorescence and enhanced quantum yields for greater sensitivity.

Integration of Omics Technologies for Comprehensive Metabolic Profiling Involving Sulfate Conjugates

Understanding the biological role of 2-naphthyl sulfate requires placing it within the broader context of the "sulfated metabolome." The integration of advanced "omics" technologies, particularly metabolomics, is crucial for achieving a comprehensive profile of sulfate conjugates in biological systems. nih.govfrontiersin.orgresearchgate.net Sulfation is a major pathway in the metabolism of both endogenous compounds (like steroids) and exogenous substances (xenobiotics), and profiling these metabolites provides insights into metabolic health, disease states, and gut microbiome activity. nih.govresearchgate.netnih.gov

Untargeted metabolomics workflows using ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) are powerful tools for this purpose. frontiersin.orgresearchgate.netnih.gov These methods allow for the systematic and unbiased detection of a wide range of sulfated metabolites in complex biological samples such as urine and plasma. frontiersin.orgresearchgate.netnih.govnih.gov A key challenge in analyzing the sulfated metabolome is the definitive identification of compounds, as many sulfated molecules are not commercially available as standards. nih.gov To address this, researchers are developing innovative analytical strategies. One such strategy involves comparing samples before and after treatment with sulfatase enzymes; compounds that disappear or decrease in abundance after treatment are putatively identified as sulfate conjugates. nih.govfrontiersin.org

Further structural confirmation is achieved through detailed analysis of MS/MS fragmentation patterns, which often show a characteristic neutral loss of the SO₃ group (80 Da). nih.gov The development of extensive mass spectral libraries for sulfated metabolites is an ongoing effort that will greatly enhance the accuracy and speed of identification. nih.gov

Table 2: Omics Technologies for Profiling Sulfate Conjugates

| Technology | Application in Sulfate Metabolome Analysis | Information Gained |

|---|---|---|

| Metabolomics (UHPLC-HRMS/MS) | Untargeted and targeted profiling of sulfated metabolites in biofluids (urine, plasma). frontiersin.orgresearchgate.netnih.govnih.gov | Identification and quantification of known and novel sulfate conjugates; understanding metabolic pathways for xenobiotics and endogenous molecules. nih.govresearchgate.net |

| Proteomics | Identification and quantification of sulfotransferases (SULTs) and sulfatases, the enzymes responsible for adding and removing sulfate groups. | Insights into the regulation of sulfation pathways under different physiological or pathological conditions. |

| Transcriptomics (RNA-Seq) | Measurement of the expression levels of genes encoding SULTs and sulfatases. | Understanding the genetic regulation of sulfation capacity and its response to stimuli. |

| Integrated Multi-Omics | Combining metabolomic, proteomic, and transcriptomic data to build comprehensive models of sulfation pathways. | A holistic view of how sulfation is regulated and its impact on cellular function and organismal health. |

By integrating these omics technologies, researchers can move beyond simply identifying individual metabolites to understanding the dynamics of the entire sulfation system. This comprehensive approach is essential for discovering novel biomarkers for diseases and for elucidating the complex metabolic interactions between the human host and the gut microbiome, which is a major site of sulfate metabolism. nih.gov

Advanced Computational Modeling for Rational Design of Enzyme Modulators

The enzymes that metabolize 2-naphthyl sulfate, particularly sulfatases, are significant therapeutic targets for various diseases, including hormone-dependent cancers. nih.govnih.gov Advanced computational modeling has become an indispensable tool for the rational design of potent and selective enzyme modulators, such as inhibitors of steroid sulfatase (STS). nih.govacs.org This approach saves time and resources compared to traditional high-throughput screening by providing detailed insights into enzyme structure and function. nais.net.cnresearchgate.net

Rational drug design strategies employ a variety of computational techniques to predict how a potential inhibitor will bind to the active site of its target enzyme. nais.net.cnresearchgate.net Molecular docking, for instance, is used to predict the preferred orientation of a ligand when bound to a protein, helping to identify key interactions that contribute to binding affinity. researchgate.net Following docking, molecular dynamics (MD) simulations can be used to model the behavior of the enzyme-inhibitor complex over time, providing a more dynamic picture of the interaction and helping to assess the stability of the binding. nais.net.cn

These computational tools are not only used for designing inhibitors but also for engineering the enzymes themselves. For example, computational algorithms can predict mutations that would enhance the thermostability or alter the substrate specificity of an arylsulfatase, which could be useful for industrial applications. nih.gov Structure-based computational design allows researchers to scrutinize enzyme-substrate interactions and introduce targeted mutations to improve desired properties. nais.net.cn

Table 3: Computational Modeling Techniques in Enzyme Modulator Design

| Computational Technique | Description | Application in Sulfatase Research |

|---|---|---|

| Homology Modeling | Constructs a three-dimensional model of a target protein based on the known structure of a related homologous protein. | Creating structural models of sulfatases for which no experimental structure is available, enabling further computational studies. mdpi.com |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. researchgate.net | Screening virtual libraries of compounds to identify potential new sulfatase inhibitors; predicting the binding orientation of designed inhibitors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules in the enzyme-ligand complex over time. nais.net.cn | Assessing the stability of inhibitor binding; understanding conformational changes in the enzyme upon inhibitor binding; refining binding affinity calculations. nih.govnais.net.cn |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of the system (e.g., the active site) with high-accuracy quantum mechanics and the rest of the system with more efficient molecular mechanics. | Investigating the enzymatic reaction mechanism of sulfate cleavage in detail; designing mechanism-based inhibitors. |

| Machine Learning / AI | Utilizes algorithms to learn from large datasets of protein structures and ligand interactions to predict binding affinities or design novel molecules with desired properties. researchgate.net | Accelerating the discovery of new inhibitor scaffolds; predicting the activity of novel compounds before synthesis. nais.net.cn |

The convergence of these computational approaches allows for a sophisticated, multi-faceted strategy for designing novel enzyme modulators. nih.gov By understanding the detailed molecular interactions between inhibitors and enzymes like sulfatases, researchers can rationally design next-generation therapeutics with improved efficacy and reduced side effects for a variety of diseases.

Q & A

Q. What strategies mitigate interference from 2-Naphthyl sulfate degradation products in environmental sample analysis?

- Methodological Answer :

- Sample Preservation : Add 0.1% sodium azide to inhibit microbial degradation during storage.

- Chromatographic Separation : Use gradient elution (5–95% acetonitrile in 0.1% formic acid) to resolve parent compound from hydrolyzed 2-naphthol.

- Confirmatory Analysis : LC-MS/MS with parallel reaction monitoring (PRM) for selective ion transitions (e.g., m/z 245 → 80 for sulfate loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.